(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole derivatives have been evaluated for their in vitro antibacterial and antifungal activity . The active compounds were found to interact with glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in bacterial and fungal metabolism, making them potential targets for antimicrobial drugs.
Mode of Action
Docking studies of similar compounds suggest that they exhibit good theoretical affinity with their targets . This affinity suggests that the compound may bind to the active sites of its target enzymes, potentially inhibiting their function and leading to antimicrobial effects.
Biochemical Pathways
By inhibiting glucosamine-6-phosphate synthase and aspartic proteinase, the compound could disrupt the synthesis of essential components of the microbial cell wall and protein processing, respectively .
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to the disruption of essential metabolic processes in bacteria and fungi, resulting in their growth inhibition or death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde derivatives with suitable reagents to form the benzofuran ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups on the pyrazole and isoxazole rings.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced pyrazole and isoxazole derivatives, and various substituted benzofuran compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of benzofuran, isoxazole, and pyrazole rings Similar compounds include other benzofuran derivatives, isoxazole derivatives, and pyrazole derivatives
List of Similar Compounds
Benzofuran derivatives: : Compounds containing the benzofuran ring structure.
Isoxazole derivatives: : Compounds containing the isoxazole ring structure.
Pyrazole derivatives: : Compounds containing the pyrazole ring structure.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-methoxy-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-21-9-13(17(19-21)23-2)18(22)24-10-12-8-16(26-20-12)15-7-11-5-3-4-6-14(11)25-15/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMKDJRGMHQJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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